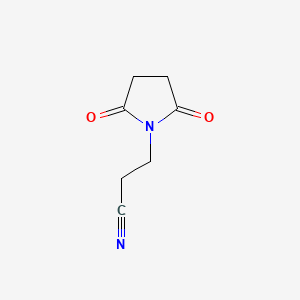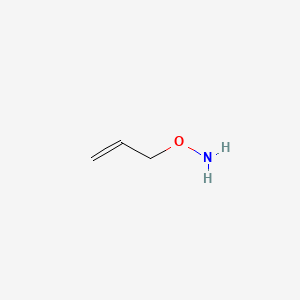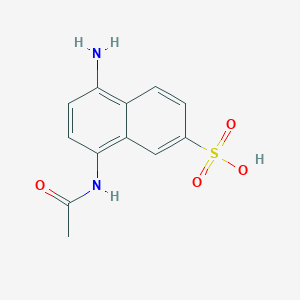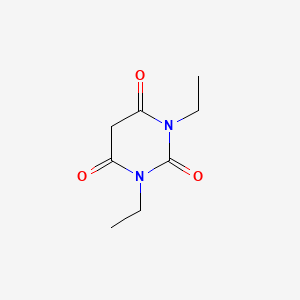
1,3-Diethylbarbituric acid
Vue d'ensemble
Description
1,3-Diethylbarbituric acid is a derivative of barbituric acid . It is an active methylene compound . It is widely used for the synthesis of various synthetic intermediates and heterocyclic compounds .
Synthesis Analysis
1,3-Diethylbarbituric acid has been synthesized by reacting 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid . It undergoes self-sorted Pd7 molecular boat having an internal nanocavity (catalyst)-assisted Knoevenagel condensation reaction with various aromatic aldehydes .
Molecular Structure Analysis
The molecular formula of 1,3-Diethylbarbituric acid is C6H8N2O3 . The molecular weight is 156.1393 .
Chemical Reactions Analysis
1,3-Diethylbarbituric acid undergoes hollow Pd6 water-soluble cage, {(tmen)Pd}6 (timb)4 12 (tmen= N,N,N′,N′ -tetramethylethylenediamine, timb=1,3,5-tris(1-imidazolyl)benzene)-catalyzed Knoevenagel condensation reaction with pyrene-1-carboxaldehyde .
Physical And Chemical Properties Analysis
The melting point of 1,3-Diethylbarbituric acid is between 121-123 °C .
Applications De Recherche Scientifique
1. Anti-Alzheimer Agent
- Application Summary: 1,3-Dimethylbarbituric acid based enamine derivatives were synthesized and subjected to cholinesterase assay which demonstrated promising inhibition against AChE and BuChE .
- Methods of Application: The compounds were synthesized, characterized, and subjected to a cholinesterase assay .
- Results: The compounds demonstrated promising inhibition against AChE (IC 50 = 0.57 to 5.33 µM) and BuChE (IC 50 = 3.10–12.71 µM) .
2. Catalyst in Knoevenagel Condensation
- Application Summary: 1,3-Dimethylbarbituric acid is used as a catalyst in the Knoevenagel condensation of a series of aromatic aldehydes .
- Methods of Application: The acid is used as a catalyst in the reaction .
- Results: The reaction results in the condensation of aromatic aldehydes .
3. Synthesis of Pyrimidinedione Derivatives
- Application Summary: 1,3-Dimethylbarbituric acid may be used in the enantioselective synthesis of isochromene pyrimidinedione derivatives .
- Methods of Application: The acid is used in a one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction .
- Results: The reaction results in the synthesis of isochromene pyrimidinedione derivatives .
4. Synthesis of Furo[2,3-d]pyrimidine Derivatives
- Application Summary: 1,3-Dimethylbarbituric acid is used in the synthesis of 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives .
- Methods of Application: The acid is used in a reaction with various aromatic aldehydes .
- Results: The reaction results in the synthesis of 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives .
5. Organic Synthesis
- Application Summary: 1,3-Dimethylbarbituric acid is used as an organic synthesis intermediate .
- Methods of Application: The acid is used in various organic synthesis reactions .
- Results: The results depend on the specific reactions .
6. Organic Synthesis Intermediate
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-diethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMDLYIYOXEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186212 | |
| Record name | 1,3-Diethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethylbarbituric acid | |
CAS RN |
32479-73-5 | |
| Record name | 1,3-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32479-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIETHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9T7WIB0K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


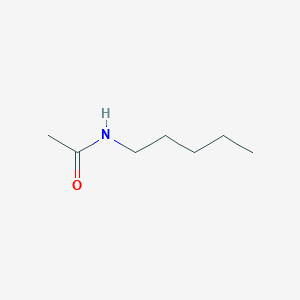
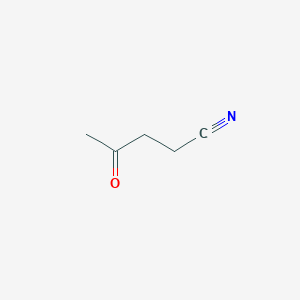
![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)



![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)

